3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione
Description
Properties
CAS No. |
6278-76-8 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H17NO4/c1-7-2-3-10(15)9(4-7)11(16)5-8-6-12(17)14-13(8)18/h7-9H,2-6H2,1H3,(H,14,17,18) |
InChI Key |
UTGHRSAEFPGUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidine-2,5-dione ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.
Chemical Reactions Analysis
3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound features a pyrrolidine ring substituted with both a 2-oxoethyl group and a 5-methyl-2-oxocyclohexyl group. This unique structure contributes to its biological activity and versatility in synthetic applications.
Medicinal Chemistry
-
Bioactive Properties :
- Pyrrolidine derivatives are known for their potential biological activities, including enzyme inhibition and receptor binding. Research indicates that compounds like 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione may exhibit significant pharmacological effects due to their structural features .
- Drug Development :
Chemical Synthesis
- Synthetic Intermediates :
Industrial Applications
- Chemical Manufacturing :
Case Study 1: Enzyme Inhibition Studies
A study investigated the enzyme inhibition potential of various pyrrolidine derivatives, including 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione. The results indicated significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Structural and Functional Group Variations
Below is a comparative analysis of key pyrrolidine-2,5-dione derivatives:
Key Differences and Implications
Bioavailability and Molecular Properties
- The target compound has a low molecular weight (251.28) and moderate rotatable bonds (3), aligning with Veber’s rule for oral bioavailability (≤10 rotatable bonds, PSA ≤140 Ų) . In contrast, derivatives like 3c (8 rotatable bonds, PSA ~110) may exhibit reduced permeability despite acceptable PSA.
- Pyrazoline-substituted hybrids (e.g., S2) balance moderate PSA (~85) with antitumor potency, suggesting optimized bioavailability for therapeutic use .
Research Findings and Trends
- Antitumor Activity : Pyrazoline-pyrrolidine-dione hybrids demonstrate significant cytotoxicity, with Compound S2 showing IC₅₀ values <1 μM in breast cancer cells .
- Synthetic Efficiency: Thiazolidinone derivatives () are synthesized via streamlined methods, contrasting with the multi-step routes for pyrazoline hybrids.
Biological Activity
3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings regarding the compound's biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with both a 2-oxoethyl group and a 5-methyl-2-oxocyclohexyl group. Its molecular formula is with a molecular weight of approximately 251.278 g/mol . The unique structure contributes to its diverse biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this specific compound, exhibit significant anticancer activity. The mechanism of action is primarily through the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity on A549 Cells
A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The following table summarizes the findings:
| Compound ID | Concentration (µM) | Viability (%) | Remarks |
|---|---|---|---|
| 3 | 100 | 66 | Significant reduction in viability |
| Control | - | 100 | Baseline for comparison |
| Cisplatin | 100 | 50 | Standard chemotherapeutic agent |
The results indicated that compound 3 significantly reduced cell viability compared to control, suggesting promising anticancer properties .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. It was tested against various multidrug-resistant bacterial strains.
Antimicrobial Efficacy
The following table outlines the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Klebsiella pneumoniae | 16 | High |
These results indicate that the compound exhibits varying levels of antimicrobial activity, particularly against Klebsiella pneumoniae, which is notable for its resistance to multiple drugs .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their structural features. Research indicates that modifications to the substituents on the pyrrolidine ring can enhance or diminish biological efficacy.
Key Findings:
Q & A
Advanced Research Question
- Chiral Auxiliaries : Use (S)-5-(trityloxymethyl)-2-pyrrolidinone to enforce specific configurations .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
- Diastereoselective Crystallization : Separate intermediates based on solubility differences, as shown for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .
What mechanisms underlie the dual affinity of pyrrolidine-2,5-dione derivatives for 5-HT1A and SERT?
Advanced Research Question
- 5-HT1A Binding : The pyrrolidine-2,5-dione core mimics the indole ring of serotonin, forming π-π interactions with Phe361 in the receptor .
- SERT Inhibition : Arylpiperazine side chains block substrate access to the serotonin transporter’s central binding site .
Mutagenesis studies (e.g., Ala127Val in SERT) and radioligand competition assays (Ki values) validate these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
